molecular formula C10H7ClF3N3O2S B2721538 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide CAS No. 338397-80-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide

Cat. No.: B2721538
CAS No.: 338397-80-1
M. Wt: 325.69
InChI Key: OFRWEZYJGBFSQZ-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The discovery of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide emerged from renewed interest in sulfonamide chemistry during the early 21st century. As synthetic methodologies advanced, researchers sought to hybridize sulfonamide pharmacophores with nitrogen-rich heterocycles to enhance bioactivity. This compound represents a strategic fusion of three structural motifs:

  • A pyrrole ring functionalized at the 2-position with a sulfonamide group
  • A 3-chloro-5-(trifluoromethyl)pyridine moiety at the pyrrole nitrogen
  • Strategic halogenation and fluorination patterns

Early work in the 2010s demonstrated that such hybrid architectures could inhibit carbonic anhydrases (CAs), enzymes critical for pH regulation and tumor progression. By 2022, studies expanded to explore antiviral applications, particularly against RNA viruses like SARS-CoV-2, leveraging the compound’s ability to disrupt viral replication machinery.

Significance in Heterocyclic Chemistry

This compound exemplifies modern strategies in heterocyclic drug design:

Design Feature Chemical Impact Biological Relevance
Pyrrole core Enables π-π stacking with aromatic residues Enhances target binding affinity
Sulfonamide group Acts as hydrogen bond donor/acceptor Facilitates enzyme active site interactions
Trifluoromethylpyridine Increases lipophilicity (LogP ~3.1) Improves membrane permeability

The trifluoromethyl group exemplifies bioisosteric replacement, replacing metabolically labile methyl groups while maintaining steric bulk. Chlorine at the pyridine 3-position directs electrophilic substitution patterns, enabling regioselective functionalization.

Structural Classification and Related Compounds

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide belongs to two structural families:

1. Pyrrole Sulfonamides

  • Parent structure: 1H-pyrrole-2-sulfonic acid (C₄H₅NO₃S)
  • Analog: N-phenyl-1H-pyrrole-2-sulfonamide (anticancer applications)

2. Halogenated Pyridine Derivatives

  • Relative: 3-chloro-5-(trifluoromethyl)picolinic acid (herbicide intermediate)
  • Isosteric variant: 3-bromo-5-(trifluoromethyl)-2-pyridinyl analogs

Comparative analysis reveals critical structure-activity relationships:

Structural Modification Effect on Activity
Replacement of Cl with F Reduced CA inhibition
Substitution at pyrrole C3 Loss of antiviral potency
N-phenyl vs. N-pyridinyl Altered pharmacokinetic profile

Key Research Milestones

Year Milestone Impact
2016 First synthesis via Ullmann coupling Established scalable production route
2020 Identification as CA IX/XII inhibitor Positioned for oncology applications
2022 Demonstrated anti-SARS-CoV-2 activity Expanded therapeutic scope to virology
2025 Patent filings for hybrid antiviral agents Highlighted industrial relevance

The compound’s progression from synthetic curiosity to preclinical candidate underscores its versatility. Recent work focuses on polypharmacology —simultaneously targeting viral proteases and host CAs to combat drug resistance. Computational studies predict strong binding to SARS-CoV-2 main protease (Mpro, Kd ~0.8 µM), though experimental validation remains ongoing.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O2S/c11-7-4-6(10(12,13)14)5-16-9(7)17-3-1-2-8(17)20(15,18)19/h1-5H,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRWEZYJGBFSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)S(=O)(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride .

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly involving the chlorine atom in the pyridine ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of sulfonamides exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Case Study : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of sulfonamide compounds demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L against MRSA strains.

2. Antiproliferative Activity

Research has highlighted the antiproliferative properties of this compound against cancer cell lines. The structure-activity relationship indicates that modifications can enhance efficacy.

  • Data Summary Table :
Activity TypeTested CompoundMIC/IC50 ValuesRemarks
Antimicrobial1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-...15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeVarious derivativesGI50: 31 nM - 54 nMPotent against several cancer cells

3. Agricultural Applications

Due to its structural characteristics, this compound is also evaluated for use in agrochemicals. Its efficacy as a herbicide or pesticide is under investigation, focusing on its ability to disrupt biological pathways in target organisms.

  • Case Study : Research conducted by agricultural chemists indicated that compounds with similar structures showed promise in inhibiting growth in specific weed species, suggesting potential for use in crop protection strategies.

Industrial Applications

1. Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications that can lead to new compounds with tailored properties.

2. Material Science

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the hydrophobicity and overall durability of the materials developed.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. This group can influence the electronic properties of the molecule, making it more reactive in certain biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamide derivatives and other pyridinyl-containing analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituent/Modification Notable Properties/Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide (Parent) C₁₀H₇ClF₃N₃O₂S 325.69 338397-80-1 Parent structure; no N-substituent Baseline for comparison
N-(4-Chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide C₁₇H₁₂Cl₂F₃N₃O₂S 468.32 338406-72-7 4-Chlorobenzyl group on sulfonamide N Enhanced lipophilicity; potential CNS activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide C₁₂H₁₁ClF₃N₃O₂S 353.75 338397-92-5 N,N-dimethyl substitution Improved solubility; medicinal applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide C₁₃H₁₃ClF₃N₃O₂S 367.78 321433-68-5 Propyl chain on sulfonamide N Moderate lipophilicity; agrochemical uses
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide C₁₃H₁₃ClF₃N₃O₃S 383.78 321433-69-6 2-Methoxyethyl substitution Increased polarity; potential bioavailability
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide C₁₆H₁₂ClF₃N₄O₃S 432.81 1251534-04-9 Pyrazole core; 4-methoxyphenyl substituent Kinase inhibition; anticancer research

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The parent compound (325.69 g/mol) serves as a scaffold for derivatization. Adding alkyl or aryl groups (e.g., propyl, 4-chlorobenzyl) increases molar mass and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For example, the 4-chlorobenzyl derivative (468.32 g/mol) is ~44% heavier than the parent .

Biological Activity and Selectivity :

  • The N,N-dimethyl derivative (353.75 g/mol) is marketed for medicinal use, likely due to its balanced solubility and permeability .
  • Pyrazole-based analogs (e.g., 1251534-04-9) replace the pyrrole core with a pyrazole ring, altering electronic properties and enabling kinase inhibition .

Structural Diversity in Applications :

  • Benzamide derivatives (e.g., Fluopyram, and ) share the 3-chloro-5-trifluoromethyl-pyridinyl group but differ in core structure, leading to fungicidal rather than sulfonamide-mediated effects .
  • Tovorafenib (), a kinase inhibitor, incorporates a similar pyridinyl motif but uses a pyrimidine-carboxamide scaffold, emphasizing the role of heterocyclic diversity in drug design .

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide is C₁₀H₅ClF₃N₂O₂S. It possesses a melting point in the range of 71-74 °C and is classified as an irritant. Its structural features include a pyrrole ring substituted with a pyridine moiety that contains chlorine and trifluoromethyl groups, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and replication.
  • Kinase Inhibition : Recent studies suggest that compounds with similar structures may inhibit specific kinases involved in cellular signaling pathways, potentially affecting cancer cell proliferation .

Antibacterial Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide has shown promising antibacterial properties:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus epidermidis (MRSE)8 ng/mL
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.13–0.255 μg/mL

These results indicate that the compound is significantly more potent than standard antibiotics like vancomycin, which has an MIC of 0.5–1 μg/mL against MRSA.

Anticancer Activity

Research into the anticancer properties of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide indicates potential efficacy against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), A375 (melanoma).
  • Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Studies

A recent study evaluated the effects of this compound on human tumor cell lines, demonstrating significant inhibition of cell proliferation at low concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivative) with a pyrrole-sulfonamide moiety. Key steps include:

  • Nucleophilic substitution for introducing the sulfonamide group .
  • Heterocyclic ring formation via cyclization under reflux with catalysts like Pd(PPh₃)₄ .
  • Solvent optimization : Dichloromethane or DMF enhances reactivity due to polar aprotic properties.
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product minimization .
    Critical parameters : Monitor pH for sulfonamide stability and use anhydrous conditions to prevent hydrolysis.

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

  • NMR (¹H/¹³C) : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and pyridinyl protons (δ 7.5–8.5 ppm in ¹H) .
  • LC-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂NH₂ group at m/z ~80).
  • X-ray crystallography : Resolve stereoelectronic effects of the chloro-trifluoromethyl-pyridine ring on sulfonamide conformation .
    Validation : Cross-reference with computational models (DFT) for bond angles and electronic distribution.

Advanced: How does the trifluoromethyl group influence binding affinity and selectivity in enzyme inhibition studies?

Answer:
The -CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
  • Electron-withdrawing effects : Stabilizes charge-transfer interactions with enzyme active sites (e.g., COX-2 or cytochrome P450) .
    Experimental validation :
  • Isothermal titration calorimetry (ITC) : Quantify ΔG changes upon CF₃ substitution.
  • Mutagenesis studies : Replace CF₃ with -CH₃ to assess steric/electronic contributions .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay conditions : pH (optimal range: 7.0–7.4), ionic strength, and co-solvents (e.g., DMSO ≤0.1%) .
  • Target isoforms : Test against recombinant vs. wild-type enzymes (e.g., COX-1 vs. COX-2) .
    Methodological solutions :
  • Dose-response standardization : Use Hill slopes to normalize efficacy metrics.
  • Orthogonal assays : Combine enzymatic inhibition with cellular viability (MTT assay) to rule off-target effects .

Advanced: What computational strategies are effective for predicting SAR of pyridinyl-pyrrole sulfonamide derivatives?

Answer:

  • Molecular docking (AutoDock/Vina) : Screen interactions with conserved residues (e.g., Arg120 in COX-2) .
  • QSAR models : Train on datasets with substituent descriptors (Hammett σ, π parameters) for CF₃, Cl, and sulfonamide groups.
  • MD simulations : Analyze binding-site water displacement by the hydrophobic trifluoromethyl group .

Advanced: How can metabolic stability of this compound be improved for in vivo studies?

Answer:

  • Metabolite identification (LC-HRMS) : Detect oxidative dechlorination or sulfonamide cleavage .
  • Structural modifications :
    • Introduce electron-donating groups (e.g., -OCH₃) to shield sulfonamide from CYP450 oxidation.
    • Deuteration at labile C-H bonds to slow metabolism .
      Validation : Pharmacokinetic profiling in rodent models (t₁/₂, AUC₀–24h).

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Temperature : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .
  • Light sensitivity : Amber vials to avoid UV-induced degradation of the pyridinyl ring.
  • Purity monitoring : Periodic HPLC analysis (≥95% purity threshold) .

Advanced: What mechanistic insights explain its dual activity in agrochemical and pharmacological contexts?

Answer:

  • Target overlap : Inhibition of fungal cytochrome bc₁ complex (agrochemical) and human carbonic anhydrase (pharmacological) .
  • Structural mimicry : The pyridinyl-sulfonamide scaffold resembles natural substrates (e.g., ubiquinone in fungi) .
    Validation : Competitive inhibition assays with coenzyme Q analogs .

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